molecular formula C20H17NO4 B12812392 N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine CAS No. 26694-87-1

N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine

Cat. No.: B12812392
CAS No.: 26694-87-1
M. Wt: 335.4 g/mol
InChI Key: FQTOTRMQZPBLBJ-UHFFFAOYSA-N
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Description

N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine is an organic compound that belongs to the class of naphthyl derivatives. This compound is characterized by the presence of a naphthyloxy group attached to a carbonyl group, which is further connected to a phenylalanine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine typically involves the reaction of 2-naphthol with a suitable carbonylating agent to form the naphthyloxycarbonyl intermediate. This intermediate is then reacted with 3-phenyl-DL-alanine under specific conditions to yield the final product. Common reagents used in this synthesis include acetic acid, pyridine, and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols .

Scientific Research Applications

N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • β-Naphthoxyacetic acid
  • 2-Naphthoxyacetic acid
  • (2-Naphthalenyloxy)acetic acid

Uniqueness

N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

26694-87-1

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

2-(naphthalen-2-yloxycarbonylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C20H17NO4/c22-19(23)18(12-14-6-2-1-3-7-14)21-20(24)25-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12H2,(H,21,24)(H,22,23)

InChI Key

FQTOTRMQZPBLBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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